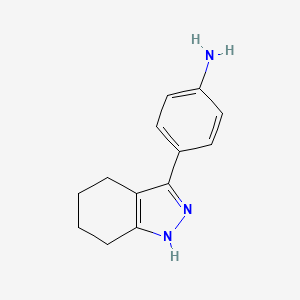

4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

Description

4-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline (CAS No. 1118787-59-9) is a heterocyclic aromatic compound featuring an aniline moiety linked to a partially saturated indazole ring system. The tetrahydroindazole core imparts unique conformational rigidity, while the aniline group provides reactive sites for further derivatization, making it a valuable building block in medicinal chemistry and materials science . This compound is commercially available through suppliers such as Ambeed, Inc. and LGC Standards/Toronto Research Chemicals, highlighting its industrial relevance . Despite its synthetic utility, detailed structural and electronic analyses of this compound remain sparse in the literature compared to related derivatives.

Properties

IUPAC Name |

4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHBWYMEMZIJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

The synthesis of this compound generally follows a multi-step pathway involving:

- Formation of substituted cyclohexanone intermediates,

- Cyclization with hydrazine derivatives to form the tetrahydro-1H-indazole core,

- Functional group transformations to install the aniline substituent.

Preparation of Key Intermediates: Substituted Cyclohexanones

A crucial step in the synthesis involves preparing multi-substituted cyclohexanone derivatives that serve as precursors for the indazole ring formation. The typical method involves a modified aldol condensation reaction between heteroaromatic aldehydes (such as indole-3-carbaldehyde) and acetylacetone in the presence of a base like piperidine in dimethyl sulfoxide (DMSO).

Reaction Conditions and Yields:

| Step | Reactants | Solvent/Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Aldol condensation | Indole-3-carbaldehyde + acetylacetone | DMSO / Piperidine | Ambient | 5 h | >90 | Monitored by TLC; high purity product |

This reaction affords 2,4-diacetyl-5-hydroxy-3-(1H-indol-3-yl)-5-methylcyclohexanone analogs, which are isolated as solid intermediates with excellent yields and characterized by IR, NMR, and HRMS.

Cyclization to Form the Tetrahydro-1H-indazole Core

The cyclization step involves reacting the prepared cyclohexanone intermediates containing 1,3-dicarbonyl moieties with hydrazine hydrate under acidic conditions. This reaction leads to the formation of the tetrahydro-1H-indazole ring system.

- The cyclohexanone derivative is refluxed with hydrazine hydrate (about 2 equivalents) in methanol.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is cooled and poured into ice-cold water to precipitate the product.

- The solid is filtered and dried under vacuum to yield the tetrahydro-indazole derivative.

| Parameter | Description |

|---|---|

| Reagents | Cyclohexanone derivative + Hydrazine hydrate |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | Until completion (monitored by TLC) |

| Product | 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl) ethanone derivatives |

| Yield | Approximately 65% |

This cyclization is a key step to construct the tetrahydro-indazole framework, which is further functionalized for biological activity.

This sequence allows the selective introduction of the amino group on the aromatic ring adjacent to the indazole core.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aldol condensation | Indole-3-carbaldehyde + acetylacetone, DMSO, piperidine, ambient, 5 h | Multi-substituted cyclohexanone derivatives | >90 | High purity; characterized by IR, NMR, HRMS |

| 2 | Cyclization | Cyclohexanone derivative + hydrazine hydrate, MeOH, reflux | Tetrahydro-1H-indazole derivatives | ~65 | Key ring formation step |

| 3 | Functional group transformation | β-ketoester substituted benzonitriles, acid treatment, SNAr reaction | Aniline-substituted tetrahydro-indazole | Variable | Installation of aniline group via nucleophilic substitution |

Research Findings and Characterization

- The synthesized tetrahydro-indazole derivatives display characteristic IR bands around 3346-3292 cm⁻¹ (N-H stretching), 1693-1641 cm⁻¹ (C=O stretching), confirming ring formation and functional groups.

- Proton NMR spectra show signals consistent with aromatic and aliphatic protons of the indazole and aniline moieties.

- Mass spectrometry (HRMS and LC-MS) confirms molecular weights matching the expected formulas.

- The compounds have been evaluated for biological activity, showing promising binding interactions, for example, with DNA gyrase and other targets, indicating the importance of the aniline substitution for activity.

Chemical Reactions Analysis

Types of Reactions

4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Core Heterocyclic Systems

- 4-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline: Contains a partially hydrogenated indazole ring (4,5,6,7-tetrahydroindazole) fused to an aniline group.

- 3-Alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones: These compounds feature a 1,2,4-triazol-5-one core, a five-membered heterocycle with three nitrogen atoms. The absence of a fused benzene ring results in distinct electronic profiles and reactivity, as demonstrated by their UV spectra and nuclear magnetic shielding constants .

- 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) : A sulfonamide derivative with a planar pyrrolidine-sulfonyl group attached to an aniline. The dihedral angle between the pyrrolidine and benzene ring (26.7°) contrasts with the fused indazole system in the target compound, influencing intermolecular interactions and crystal packing .

Functional Groups

- Aniline Derivatives: All three compounds share an aniline group, but substituents vary significantly.

Table 1: Structural and Electronic Properties

| Compound | Molecular Formula | Key Functional Groups | Aromatic System | Dihedral Angle (Experimental) |

|---|---|---|---|---|

| 4-(4,5,6,7-TH-indazol-3-yl)aniline | C₁₂H₁₃N₃ | Aniline, tetrahydroindazole | Partially saturated | Not reported |

| PSMA | C₁₁H₁₆N₂O₂S | Aniline, pyrrolidine-sulfonyl | Planar benzene | 26.70(14)° |

| 3-Alkyl-1,2,4-triazol-5-ones | Varies | 1,2,4-Triazol-5-one, alkyl/aryl | Non-fused heterocycle | Not applicable |

Spectroscopic and Computational Studies

- Nuclear Magnetic Shielding : For triazol-5-ones, theoretical calculations (B3LYP/HF-GIAO) closely matched experimental ¹H- and ¹³C-NMR data, validating computational models .

- DFT and Hirshfeld Analysis : PSMA’s experimental and DFT-calculated geometries showed strong agreement, with Hirshfeld surface analysis revealing dominant N–H···O and C–H···π interactions .

- Gaps for 4-(4,5,6,7-TH-indazol-3-yl)aniline: No comparable computational or Hirshfeld studies were identified, highlighting a research gap.

Table 2: Spectroscopic and Computational Insights

| Compound | Key Techniques | Computational Methods | Notable Findings |

|---|---|---|---|

| 4-(4,5,6,7-TH-indazol-3-yl)aniline | Not reported | None | Commercial availability emphasized |

| PSMA | SC-XRD, DFT, Hirshfeld | B3LYP/6-311G | 2D hydrogen-bonded layers |

| 3-Alkyl-1,2,4-triazol-5-ones | IR, NMR, UV, GIAO | B3LYP/HF-GIAO/6-311G | Strong NMR shielding correlations |

Biological Activity

4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound can be represented as follows:

- CAS Number : 1152715-04-2

- Molecular Formula : C11H14N4

- Molecular Weight : 202.25 g/mol

This compound features an indazole moiety, which is known for its diverse pharmacological activities.

Research indicates that this compound may interact with various biological targets:

- Kinase Inhibition : The compound has shown potential as an inhibitor of several kinases involved in cancer progression. For instance, studies have demonstrated its inhibitory effects on Pim kinases with K_i values indicating high potency (e.g., K_i = 0.03 nM against Pim-1) .

- Dopamine Receptor Activity : There are indications that derivatives of this compound might influence dopamine receptor activity. Specifically, related compounds have been studied for their agonistic effects on D3 dopamine receptors .

- Antitumor Activity : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Notably, it exhibited significant activity against HL60 and HCT116 cells with IC_50 values around 8.3 nM and 1.3 nM respectively .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

| Substituent | Effect on Activity |

|---|---|

| Ethyl to Cyclobutyl | Enhanced potency against kinases |

| Para-substituents | Larger groups improve degradation efficacy |

| Fluorine substituents | Increased oral bioavailability |

These modifications suggest that careful tuning of the chemical structure can optimize the desired biological effects.

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

- Antitumor Efficacy : In a study assessing various indazole derivatives, this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The results indicated a promising lead for further development in cancer therapeutics .

- Dopamine Receptor Agonism : A related compound was optimized to enhance D3 receptor agonism while minimizing D2 receptor antagonism. This study highlights the potential for developing selective agents that could mitigate side effects associated with non-selective dopamine receptor modulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves cyclocondensation of substituted hydrazines with cyclohexenone derivatives, followed by functionalization of the aniline group. For example, nitro reduction (e.g., using Pd/C and H₂) or Ullmann-type coupling may introduce the aniline moiety. Reaction optimization includes varying catalysts (e.g., Pd(OAc)₂), solvents (DMF, ethanol), and temperatures (80–120°C) to maximize yield and purity .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C-NMR : Assign peaks for the tetrahydroindazolyl (δ 1.5–2.8 ppm for CH₂ groups) and aniline (δ 6.5–7.2 ppm for aromatic protons) moieties. Coupling patterns confirm bicyclic structure .

- IR : NH₂ stretches (~3400 cm⁻¹), C=N/C=C (1600–1650 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>95% typical for research-grade material) .

Q. How does the compound’s reactivity compare to other aniline derivatives in electrophilic substitution?

- Reactivity Profile : The electron-rich aniline group undergoes nitration, sulfonation, or halogenation, but steric hindrance from the tetrahydroindazolyl group may reduce regioselectivity. Comparative studies with 4-(tetrazolyl)aniline show slower reaction rates due to the bulkier indazole core .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

- Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) to confirm connectivity. For ambiguous cases, X-ray crystallography (as in polymorph studies of similar ligands) provides definitive structural proof .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify experimental data .

Q. How can the compound serve as a ligand in catalytic systems, and what factors influence its coordination behavior?

- Applications : The indazole nitrogen and aniline NH₂ act as donor sites for transition metals (e.g., Pd, Cu). Catalytic efficiency in cross-coupling (e.g., Suzuki-Miyaura) depends on ligand-to-metal ratio and solvent polarity .

- Optimization : Screening solvents (DMSO > DMF) and bases (K₂CO₃ vs. Cs₂CO₃) enhances reaction yields. Steric effects from the tetrahydroindazolyl group may limit substrate scope .

Q. What computational approaches predict the compound’s bioactivity, and how are these validated experimentally?

- In Silico Methods : Molecular docking (AutoDock Vina) against targets like kinase enzymes or GPCRs identifies potential binding modes. QSAR models correlate substituent effects (e.g., indazole saturation) with bioactivity .

- Experimental Validation : In vitro assays (e.g., enzyme inhibition, cytotoxicity) test predicted activities. For example, tetrahydroindazole derivatives often show enhanced metabolic stability compared to aromatic analogs .

Q. How do solvent and pH affect the compound’s stability during long-term storage?

- Stability Studies : Accelerated degradation tests (40°C/75% RH) in varying solvents (DMSO, ethanol) reveal hydrolysis susceptibility. Buffered solutions (pH 4–7) minimize decomposition of the aniline group. LC-MS monitors degradation products (e.g., oxidized indazole derivatives) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR data?

- Root Causes : Solvent effects, dynamic processes (e.g., ring puckering in tetrahydroindazole), or impurities.

- Resolution : Use deuterated solvents matching computational conditions. Variable-temperature NMR identifies conformational exchange broadening .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, cyclohexenone, HCl | 65–75 | 85 |

| Nitro Reduction | H₂, Pd/C, ethanol, 50°C | 90 | 95 |

| Final Purification | Recrystallization (EtOAc/hexane) | 80 | 99 |

Table 2 : Comparative Reactivity of Aniline Derivatives

| Compound | Electrophilic Substitution Rate (Relative to Aniline) |

|---|---|

| 4-(Tetrazol-1-yl)aniline | 1.2x |

| 4-(Tetrahydroindazol-3-yl)aniline | 0.7x |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.